LogP and TPSA Comparison Against the Methyl Analog (CAS 2226650-44-6)
The target compound exhibits a computed XLogP3 of 4.2 and TPSA of 59.6 Ų, in contrast to the methyl analog (2-bromo-4-methylphenyl)(2-chloro-4-fluorophenyl)methanone, which shows XLogP3 = 5.0 and TPSA = 17.1 Ų [1][2]. The target is 0.8 log units less lipophilic and has a 42.5 Ų larger polar surface area, placing it closer to the CNS drug-like TPSA window (<90 Ų) while still maintaining adequate membrane permeability.
| Evidence Dimension | Computed logP and topological polar surface area |
|---|---|
| Target Compound Data | XLogP3 = 4.2; TPSA = 59.6 Ų |
| Comparator Or Baseline | (2-Bromo-4-methylphenyl)(2-chloro-4-fluorophenyl)methanone: XLogP3 = 5.0; TPSA = 17.1 Ų |
| Quantified Difference | ΔXLogP3 = −0.8; ΔTPSA = +42.5 Ų |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.6.11 (PubChem release 2019.06.18) |
Why This Matters
The lower lipophilicity and higher polarity of the target compound can improve aqueous solubility and reduce non-specific protein binding, making it a more suitable starting point for lead optimization than the methyl analog.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 134514394, [2-Bromo-4-[(ethylsulfonyl)methyl]phenyl](2-chloro-4-fluorophenyl)methanone. https://pubchem.ncbi.nlm.nih.gov/compound/2226650-47-9 View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 139484868, (2-Bromo-4-methylphenyl)(2-chloro-4-fluorophenyl)methanone. https://pubchem.ncbi.nlm.nih.gov/compound/2226650-44-6 View Source
